molecular formula C18H14ClNO2 B2490780 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid CAS No. 862647-95-8

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2490780
CAS No.: 862647-95-8
M. Wt: 311.77
InChI Key: ZKLLHOZHAMVIBV-UHFFFAOYSA-N
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Description

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C18H14ClNO2 and a molecular weight of 311.77 g/mol. It is supplied as a high-purity solid for research purposes and is assigned the CAS Registry Number 862647-95-8 . This compound belongs to the quinoline family, a class of molecules known for their diverse chemical and biological properties. Quinoline derivatives are frequently explored in various scientific fields, including medicinal chemistry and materials science. Specific research into analogous compounds indicates that substituted quinoline-4-carboxylic acids are of significant interest in the development of pharmaceutical agents, with some acting through mechanisms such as pH-dependent and time-dependent release in novel drug delivery systems . Researchers investigating small molecule therapeutics, particularly in areas requiring sophisticated release profiles, may find this compound valuable. Like all our products, this chemical is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

8-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-10-6-7-12(8-11(10)2)16-9-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLLHOZHAMVIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution

The chloro substituent at the 8-position can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. This reaction allows for the introduction of various functional groups, potentially enhancing the compound's biological activity.

Formation of Acyl Chlorides

The carboxylic acid group can be converted into an acyl chloride using thionyl chloride (SOCl2), which is a common step in synthesizing amides or esters. This reaction is crucial for modifying the compound's structure to explore different biological activities .

Hydrolysis and Condensation Reactions

The carboxylic acid group can participate in hydrolysis reactions, and the compound can undergo condensation reactions with amines to form amides. These reactions are important for creating derivatives with specific pharmacological properties.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acidChloro group on a different phenyl ringPotential anti-inflammatory and anticancer activities
8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acidMethoxy groups instead of methyl groupsMay exhibit different pharmacokinetic profiles
6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acidChloro group at the 6-position instead of 8Could have altered biological activity due to positional change

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C18H14ClNO2 and a molecular weight of 311.76 g/mol. It features a quinoline core with a chloro group at the 8-position, a 3,4-dimethylphenyl group at the 2-position, and a carboxylic acid functional group at the 4-position. These substituents are crucial for its reactivity and biological activity, allowing it to interact with various biological targets.

Medicinal Chemistry Applications

1. Anti-inflammatory and Anticancer Activity

Research indicates that 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid exhibits significant anti-inflammatory and anticancer properties. Its structural features enable it to bind effectively to enzymes involved in inflammatory pathways and cancer cell proliferation. This binding is essential for understanding its mechanism of action and optimizing its therapeutic efficacy.

2. Synthesis of Derivatives

The compound serves as a building block for synthesizing more complex organic molecules. Various synthetic methodologies have been explored to modify its structure, enhancing biological activity. For instance, derivatives of quinoline-4-carboxylic acids have shown promise as immunosuppressive agents and neurokinin receptor antagonists .

Biological Interactions

Studies have demonstrated that this compound interacts with biological macromolecules such as enzymes and receptors. These interactions are critical for developing new therapeutic agents targeting diseases like cancer and inflammatory disorders.

Compound NameActivity TypeBinding Affinity (kcal/mol)
This compoundAnti-inflammatory-6.9
Compound AAntibacterial-7.2
Compound BAntioxidant-7.5

Synthetic Methodologies

1. Catalytic Synthesis

Recent advancements in green chemistry have introduced novel catalytic systems for synthesizing derivatives of this compound. For example, the use of ionically tagged magnetic nanoparticles has been explored to facilitate the preparation of various aryl-quinoline derivatives under mild conditions .

2. Molecular Docking Studies

Molecular docking studies have been employed to assess the binding modes of synthesized compounds against biological targets such as DNA gyrase from E. coli. This approach helps identify potential new antibacterial agents derived from the quinoline structure .

Case Studies

Case Study: Antibacterial Activity Evaluation

A recent study evaluated the antibacterial activity of several derivatives synthesized from this compound against multidrug-resistant bacterial strains. The results indicated that certain derivatives displayed significant inhibition zones compared to standard antibiotics, suggesting their potential as new therapeutic agents .

Comparison with Similar Compounds

Substituent Position on the Quinoline Ring

  • This positional change may affect binding affinity to biological targets compared to the 8-chloro isomer .
  • 8-Chloro-2-hydroxyquinoline-4-carboxylic acid (CAS 30333-56-3): Replacement of the 3,4-dimethylphenyl group with a hydroxyl group introduces hydrogen-bonding capacity but reduces lipophilicity. This compound may exhibit lower membrane permeability and altered pharmacokinetics .

Substituent Variations on the Phenyl Ring

  • This compound is reported as a COX-2 inhibitor, suggesting that substituent position modulates enzyme interaction .
  • 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 401604-07-7): The para-methyl substituent lacks the electronic and steric effects of the 3,4-dimethyl group. Solubility in DMSO and methanol is comparable, but the absence of a second methyl group may reduce hydrophobic interactions in biological systems .
  • This could impact bioavailability compared to the dimethylphenyl analogue .
  • 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid: Methoxy groups are electron-donating, enhancing resonance stabilization. This may improve π-π stacking interactions in enzyme binding pockets but reduce metabolic stability due to susceptibility to demethylation .

Hybrid Modifications

  • However, steric bulk from the propoxy group might limit binding to compact active sites .
  • 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid (CAS 862647-93-6): Additional methyl groups at positions 3 and 8 introduce steric hindrance, possibly reducing binding flexibility. This compound highlights the trade-off between substituent bulk and activity .

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

Compound Solubility Molecular Weight (g/mol)
8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid DMSO, Methanol 297.73
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid Not reported 352.60
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid Chloroform, Methanol 297.73

Biological Activity

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a synthetic compound that belongs to the quinoline family. Its unique structure, characterized by a chloro substituent at the 8-position and a 3,4-dimethylphenyl group at the 2-position, along with a carboxylic acid group at the 4-position, contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its interactions with biological targets.

  • Molecular Formula : C₁₈H₁₄ClN₁O₂
  • Molecular Weight : 311.76 g/mol

The presence of various functional groups allows for diverse chemical reactivity and potential modifications to enhance biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. The compound has been shown to interact with enzymes involved in inflammatory pathways. For instance, it effectively inhibits cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of pro-inflammatory mediators.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast and colorectal cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits COX enzymes; reduces pro-inflammatory mediator production
AnticancerInduces apoptosis and cell cycle arrest; effective against multiple cancer cell lines
AntimicrobialPreliminary studies suggest efficacy against certain bacterial strains

The biological activity of this compound is attributed to its ability to bind to specific biological targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes and cancer progression.
  • Receptor Interaction : It interacts with receptors that modulate cellular responses to inflammation and tumor growth.

Case Studies

Several studies have focused on the biological activity of quinoline derivatives similar to this compound:

  • Study on Anticancer Activity :
    • A study demonstrated that structural analogs exhibited enhanced potency against cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics .
    • The findings suggest that modifications to the quinoline structure can lead to improved therapeutic profiles.
  • Anti-inflammatory Efficacy :
    • Another research project explored various quinoline derivatives for their anti-inflammatory properties, revealing that compounds with similar structural motifs effectively reduced inflammation in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid?

  • Methodology : A common approach involves chlorination of the quinoline core using phosphorus oxychloride (POCl₃) under reflux conditions, followed by coupling with 3,4-dimethylphenyl substituents. For example, analogous syntheses of chloroquinoline derivatives (e.g., 2-chloroquinoline-4-carboxylic acid) involve treating the hydroxy precursor with POCl₃ in DMF at 100°C for 4 hours, followed by quenching with ice-cold water to precipitate the product .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is typically employed to isolate the pure compound.

Q. How can the structural identity of this compound be confirmed?

  • X-ray crystallography : Single-crystal X-ray diffraction using programs like SHELXL or OLEX2 (based on SHELX algorithms) provides unambiguous confirmation of the molecular structure, including substituent positions and bond angles .
  • Spectroscopic techniques :

  • NMR : 1^1H and 13^13C NMR can verify the aromatic proton environments (e.g., distinguishing 3,4-dimethylphenyl protons at δ 2.2–2.4 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 342.08 for C₁₈H₁₅ClNO₂).

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing regioselectivity in quinoline substitution?

  • Reaction temperature and solvent : Elevated temperatures (100–120°C) in polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 2-position of the quinoline ring, as seen in related 2-arylquinoline syntheses .
  • Catalytic systems : Lewis acids like ZnCl₂ or FeCl₃ may enhance coupling efficiency with aryl boronic acids or Grignard reagents for introducing the 3,4-dimethylphenyl group .

Q. How should researchers address discrepancies between spectroscopic data and crystallographic results?

  • Validation protocols : Use structure-validation tools (e.g., PLATON, ADDSYM) to check for missed symmetry or disordered atoms in crystallographic data .
  • Case example : If NMR suggests a planar conformation but crystallography reveals torsional strain in the 3,4-dimethylphenyl group, dynamic effects in solution (e.g., free rotation) may explain the discrepancy .

Q. What role do substituents (e.g., 3,4-dimethylphenyl vs. halogenated aryl groups) play in modulating bioactivity?

  • Structure-activity relationship (SAR) insights :

SubstituentObserved Effect (Analogous Compounds)Source
3,4-DimethylphenylEnhanced lipophilicity and membrane permeation
2,4-DichlorophenylIncreased steric hindrance, reduced solubility
3-HydroxyphenylHydrogen-bonding potential for target binding
  • Methodological approach : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) across derivatives to quantify substituent effects.

Data Contradiction and Troubleshooting

Q. How to resolve conflicting reports on the compound’s solubility in polar solvents?

  • Hypothesis testing :

  • pH-dependent solubility : The carboxylic acid group may ionize in basic buffers (pH > 7), increasing aqueous solubility.
  • Empirical testing : Conduct solubility studies in DMSO, ethanol, and phosphate buffer (pH 7.4) using UV-Vis spectroscopy to quantify saturation points.
    • Reference data : Cross-check with structurally similar compounds (e.g., 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, which shows 2.1 mg/mL solubility in DMSO) .

Q. What strategies mitigate byproduct formation during chlorination steps?

  • Optimized conditions :

  • Use stoichiometric POCl₃ (10 eq.) to ensure complete conversion of the hydroxyl precursor.
  • Introduce scavengers (e.g., urea) to neutralize excess HCl, minimizing side reactions .
    • Analytical monitoring : Track reaction progress via LC-MS or TLC (Rf = 0.6 in 3:7 ethyl acetate/hexane) to terminate the reaction at >95% conversion.

Methodological Resources

  • Crystallography software : SHELXL (refinement) and ORTEP-3 (visualization) .
  • Synthetic protocols : POCl₃-mediated chlorination , Suzuki-Miyaura coupling for aryl introduction .

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